molecular formula C20H23N3O4 B12005525 4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769142-61-2

4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12005525
CAS No.: 769142-61-2
M. Wt: 369.4 g/mol
InChI Key: XIDCNXPWRWLKAJ-LPYMAVHISA-N
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Description

4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes ethoxy groups and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazino linkage and ethoxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-4-ethoxy-2-nitroaniline
  • 2-ethoxy-N-hydroxy-benzamidine
  • N-methylbenzamide

Uniqueness

4-Ethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of both ethoxy groups and a hydrazino linkage distinguishes it from other benzamide derivatives, providing it with unique chemical and biological properties.

Properties

CAS No.

769142-61-2

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H23N3O4/c1-3-26-17-11-9-15(10-12-17)20(25)21-14-19(24)23-22-13-16-7-5-6-8-18(16)27-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

XIDCNXPWRWLKAJ-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC

Origin of Product

United States

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